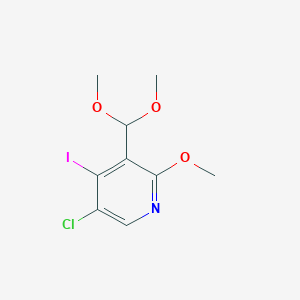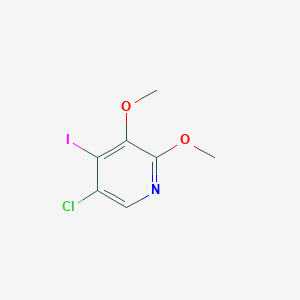![molecular formula C11H17NOS B1487735 3-[(2-Metilpropano-2-sulfinil)metil]anilina CAS No. 28288-33-7](/img/structure/B1487735.png)
3-[(2-Metilpropano-2-sulfinil)metil]anilina
Descripción general
Descripción
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is an organic compound with the molecular formula C11H17NOS. It is a derivative of aniline, where the aniline group is substituted with a 2-methylpropane-2-sulfinylmethyl group
Aplicaciones Científicas De Investigación
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chiral amines and other complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and its potential effects on biological systems.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline typically involves the reaction of aniline with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and reaction time are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to obtain the compound in high purity, suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or other reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted anilines or other derivatives.
Mecanismo De Acción
The mechanism by which 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline exerts its effects depends on the specific application. In general, the compound may interact with molecular targets and pathways involved in chemical reactions, biological processes, or industrial applications. The exact mechanism of action would need to be determined based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is similar to other aniline derivatives and sulfinyl compounds. Some similar compounds include:
Aniline: The parent compound of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline, used in various chemical and industrial applications.
Sulfinyl Compounds: Other sulfinyl derivatives, such as tert-butanesulfinamide, which are used in asymmetric synthesis and chiral auxiliary applications.
Uniqueness: 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications
Propiedades
IUPAC Name |
3-(tert-butylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)14(13)8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULALEJRMTPYQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)


![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)

![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)


![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)
![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)

